2-[(2E)-2-[(4-Bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]-3-methylbutanoic acid
Description
2-[(2E)-2-[(4-Bromophenyl)formamido]-3-(furan-2-yl)prop-2-enamido]-3-methylbutanoic acid is a complex organic compound that features a bromophenyl group, a furan ring, and a butanoic acid moiety
Properties
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O5/c1-11(2)16(19(25)26)22-18(24)15(10-14-4-3-9-27-14)21-17(23)12-5-7-13(20)8-6-12/h3-11,16H,1-2H3,(H,21,23)(H,22,24)(H,25,26)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMHBXCVVJCRGJ-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(4-Bromophenyl)formamido]-3-(furan-2-yl)prop-2-enamido]-3-methylbutanoic acid typically involves multiple steps. One common approach is to start with the bromination of phenylformamide, followed by the formation of a furan ring through cyclization reactions. The final step involves the coupling of the bromophenylformamido and furan intermediates with a butanoic acid derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(4-Bromophenyl)formamido]-3-(furan-2-yl)prop-2-enamido]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include furanones, phenyl derivatives, and various substituted phenylformamido compounds .
Scientific Research Applications
2-[(2E)-2-[(4-Bromophenyl)formamido]-3-(furan-2-yl)prop-2-enamido]-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(4-Bromophenyl)formamido]-3-(furan-2-yl)prop-2-enamido]-3-methylbutanoic acid involves its interaction with specific molecular targets. The bromophenyl group can bind to active sites of enzymes, inhibiting their activity. The furan ring can participate in electron transfer reactions, affecting cellular processes. The butanoic acid moiety can interact with cell membranes, altering their permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[(4-Chlorophenyl)formamido]-3-(furan-2-yl)prop-2-enamido]-3-methylbutanoic acid
- 2-[(2E)-2-[(4-Methylphenyl)formamido]-3-(furan-2-yl)prop-2-enamido]-3-methylbutanoic acid
- 2-[(2E)-2-[(4-Fluorophenyl)formamido]-3-(furan-2-yl)prop-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
